Suc-Ala-Ala-Pro-Phe-SBzl chemical structure and properties
Suc-Ala-Ala-Pro-Phe-SBzl chemical structure and properties
An In-Depth Technical Guide to Suc-Ala-Ala-Pro-Phe-SBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine thiobenzyl ester, commonly abbreviated as Suc-Ala-Ala-Pro-Phe-SBzl, is a synthetic peptide derivative designed as a highly specific substrate for chymotrypsin and other chymotrypsin-like serine proteases. Its structure incorporates a tetrapeptide sequence (Ala-Ala-Pro-Phe) that is recognized by the active site of these enzymes, and a C-terminal thiobenzyl ester (SBzl) group. The enzymatic cleavage of the thioester bond between the phenylalanine residue and the benzylthiol leaving group serves as the basis for sensitive enzymatic assays.
This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and applications of Suc-Ala-Ala-Pro-Phe-SBzl. It includes detailed experimental protocols and presents key data for researchers in biochemistry, drug discovery, and diagnostics.
Chemical Structure and Properties
Suc-Ala-Ala-Pro-Phe-SBzl is a sophisticated peptide compound where the C-terminal carboxyl group of phenylalanine is modified to a thiobenzyl ester. This modification enhances the compound's utility as a substrate for enzymatic assays. The N-terminus is protected by a succinyl group, which improves solubility in aqueous buffers.[1][2]
Chemical Structure
IUPAC Name: 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Peptide Sequence: Succinyl-Alanine-Alanine-Proline-Phenylalanine
C-Terminal Modification: Thiobenzyl Ester (-SBzl)
Physicochemical Properties
The key physicochemical properties of Suc-Ala-Ala-Pro-Phe-SBzl are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 80651-95-2 | [3] |
| Molecular Formula | C₃₁H₃₈N₄O₇S | [4] |
| Molecular Weight | 610.73 g/mol | [4] |
| Appearance | White to off-white solid | General |
| Solubility | Soluble in organic solvents like DMSO and DMF; limited solubility in aqueous buffers | [5] |
| Storage Conditions | Store at ≤ -20°C, desiccated | [3] |
Mechanism of Action and Enzymology
Suc-Ala-Ala-Pro-Phe-SBzl functions as a substrate for serine proteases that exhibit chymotrypsin-like specificity, meaning they preferentially cleave peptide bonds C-terminal to large hydrophobic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).
The enzymatic reaction proceeds via the canonical serine protease catalytic mechanism, involving the catalytic triad (Ser-His-Asp) in the enzyme's active site. The hydrolysis of the thioester bond between the Phenylalanine residue of the substrate and the benzylthiol group is the measured event. This reaction is generally more rapid than the hydrolysis of corresponding amide or ester bonds, making thiobenzyl esters sensitive substrates for detecting enzyme activity.
Catalytic Hydrolysis by Chymotrypsin
The diagram below illustrates the general mechanism of substrate hydrolysis by the catalytic triad of chymotrypsin.
Kinetic Parameters
Kinetic Data for the Analog Substrate: Suc-Ala-Ala-Pro-Phe-pNA
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions |
| Bovine α-Chymotrypsin | ~60 | High | High | pH 7.5-8.0, 25°C |
| Human Leukocyte Cathepsin G | ~1700 | - | - | pH 7.5, 25°C |
| Fungal Chymotrypsin-like Protease | Low | High | High | Not specified |
Note: The data presented is for the p-nitroanilide (pNA) analog and serves as an estimation of the kinetic profile. Thiobenzyl ester substrates generally exhibit higher kcat values compared to their p-nitroanilide counterparts.
Experimental Protocols
The primary application of Suc-Ala-Ala-Pro-Phe-SBzl is in the quantitative determination of chymotrypsin activity. The hydrolysis of the thioester bond releases benzylthiol (C₆H₅CH₂SH). This thiol can be detected in a continuous spectrophotometric assay by its reaction with a chromogenic disulfide reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction of the thiol with DTNB releases the yellow thionitrobenzoate anion (TNB²⁻), which has a strong absorbance at 412 nm.
Protocol: Chymotrypsin Activity Assay
This protocol provides a detailed method for measuring chymotrypsin activity using Suc-Ala-Ala-Pro-Phe-SBzl in a 96-well microplate format.
4.1.1 Required Reagents and Buffers
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Substrate (Suc-Ala-Ala-Pro-Phe-SBzl): 10 mM stock solution in 100% DMSO.
-
DTNB Reagent: 10 mM stock solution in 100% DMSO.
-
α-Chymotrypsin: 1 mg/mL stock solution in 1 mM HCl. Further dilute to working concentrations (e.g., 1-10 µg/mL) in Assay Buffer immediately before use.
-
96-well UV-transparent microplate.
-
Microplate Spectrophotometer capable of reading absorbance at 412 nm.
4.1.2 Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
4.1.3 Step-by-Step Procedure
-
Prepare Working Solutions:
-
Substrate Working Solution (1 mM): Dilute the 10 mM stock solution 1:10 in Assay Buffer. Prepare this fresh.
-
DTNB Working Solution (1 mM): Dilute the 10 mM stock solution 1:10 in Assay Buffer. Prepare this fresh.
-
Final Assay Concentrations: In a 200 µL final volume, the concentrations will be: 0.5 mM Substrate, 0.5 mM DTNB.
-
-
Assay Plate Setup:
-
Add reagents to each well of a 96-well plate as follows:
-
170 µL of Assay Buffer.
-
10 µL of 1 mM DTNB Working Solution.
-
10 µL of diluted chymotrypsin solution (for test wells) or 10 µL of Assay Buffer (for blank wells).
-
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 5 minutes at 25°C to allow the temperature to equilibrate.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of 1 mM Substrate Working Solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes (kinetic mode).
-
4.1.4 Data Analysis
-
Plot Absorbance (412 nm) vs. Time (minutes) for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).
-
Correct the velocity of the test wells by subtracting the velocity of the blank wells.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (V₀ * V_total) / (ε * l * V_enzyme)
-
Where:
-
V₀ = Corrected initial velocity (ΔAbs/min)
-
V_total = Total assay volume (0.2 mL)
-
ε = Molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹)
-
l = Path length of the well (cm, typically calculated by the plate reader or a standard curve)
-
V_enzyme = Volume of enzyme added (0.01 mL)
-
-
Applications in Research and Development
Suc-Ala-Ala-Pro-Phe-SBzl is a versatile tool with several applications in biochemical and pharmaceutical research.[6]
-
Enzyme Characterization: It serves as a standard substrate for characterizing the kinetic properties of newly discovered chymotrypsin-like proteases.
-
Inhibitor Screening: The sensitive assay allows for high-throughput screening (HTS) of compound libraries to identify potential chymotrypsin inhibitors for therapeutic development.
-
Diagnostic Research: The substrate has been investigated as a potential diagnostic tool, as elevated levels of certain proteases can be biomarkers for diseases such as pancreatic cancer.[4]
-
Peptide Synthesis: As a peptide thioester, it can serve as a building block in the synthesis of more complex peptides and proteins via methods like Native Chemical Ligation (NCL).[6]
Synthesis Overview
The synthesis of Suc-Ala-Ala-Pro-Phe-SBzl is typically achieved using Solid-Phase Peptide Synthesis (SPPS). The general process involves:
-
Resin Functionalization: A solid support resin is functionalized with a linker suitable for generating a C-terminal thioester.
-
Peptide Chain Elongation: The amino acids (Phe, Pro, Ala, Ala) are sequentially coupled to the resin, typically using Fmoc or Boc protection strategies.
-
N-Terminal Capping: The N-terminus of the final alanine is capped with succinic anhydride to introduce the succinyl group.
-
Cleavage and Deprotection: The completed peptide thioester is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude product is purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Suc-Ala-Ala-Pro-Phe-SBzl is a highly specific and sensitive substrate for chymotrypsin and related enzymes. Its unique thiobenzyl ester chemistry allows for robust and continuous enzymatic assays crucial for basic research and drug development. While detailed kinetic data for this specific compound is sparse in modern literature, the principles of its use are well-established, and its utility can be inferred from extensive studies on analogous substrates. The protocols and data provided in this guide offer a solid foundation for researchers to effectively utilize this important biochemical tool.
References
- 1. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. resource.aminer.org [resource.aminer.org]
- 3. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Substituent effects on substrate activation and Michaelis-Menten Kinetic parameters in the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
